molecular formula C14H17NO5S2 B2980190 Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate CAS No. 2034609-72-6

Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate

Cat. No.: B2980190
CAS No.: 2034609-72-6
M. Wt: 343.41
InChI Key: PJWVXIOKLWDKFL-UHFFFAOYSA-N
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Description

Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate is a bicyclic sulfonamide-containing compound characterized by a fused 2.2.1 bicyclo framework. Its structure integrates a sulfur atom (thia) and a nitrogen atom (aza) within the bicyclic system, along with a sulfonyl group (-SO₂-) and a methoxybenzoate ester moiety.

Properties

IUPAC Name

methyl 4-methoxy-3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S2/c1-19-12-4-3-9(14(16)20-2)5-13(12)22(17,18)15-7-11-6-10(15)8-21-11/h3-5,10-11H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWVXIOKLWDKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate typically involves multiple steps. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed reactions suggests that similar catalytic processes could be adapted for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler bicyclic amines.

Scientific Research Applications

Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action for Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Standards

The Pharmacopeial Forum (PF 43(1), 2017) documents bicyclic compounds with related thia-azabicyclo frameworks, though differing in ring size and substituents:

Compound ID (PF 43(1)) Core Structure Key Functional Groups Potential Application
m 4-thia-1-azabicyclo[3.2.0]heptane Carboxylic acid, pivalamido, oxo β-lactam antibiotic precursor
n 4-thia-1-azabicyclo[3.2.0]heptane Amino-phenylacetamido, carboxylic acid Extended-spectrum penicillin
o 4-thia-1-azabicyclo[3.2.0]heptane Carboxy-thiazolidine, amino-phenylacetamido Complex β-lactam derivative

Key Structural Differences :

  • Bicyclic Framework: The target compound features a 2.2.1 bicyclo[2.2.1]heptane system, whereas PF compounds (m, n, o) utilize a 3.2.0 bicyclo[3.2.0]heptane core.
  • Substituents : The sulfonyl group in the target compound replaces the β-lactam carbonyl seen in PF analogs. This substitution may reduce susceptibility to β-lactamase enzymes, a common resistance mechanism in antibiotics .
  • Ester vs. Carboxylic Acid : The methoxybenzoate ester in the target compound increases lipophilicity compared to the carboxylic acid groups in PF analogs, suggesting improved membrane permeability but reduced water solubility .

Functional and Pharmacological Comparisons

  • Bioactivity : PF analogs (m, n, o) are β-lactam antibiotics targeting penicillin-binding proteins (PBPs). In contrast, the sulfonyl group in the target compound may confer inhibitory activity against serine proteases or sulfonamide-sensitive enzymes .
  • Synthetic Accessibility : The 2.2.1 bicyclo system in the target compound requires specialized synthetic routes (e.g., Diels-Alder cycloadditions) compared to the more established 3.2.0 bicyclo syntheses for β-lactams .
  • Stability : The sulfonyl group enhances oxidative stability relative to the β-lactam ring, which is prone to hydrolysis. However, the ester group may introduce hydrolytic liability under physiological conditions .

Research Findings and Methodological Considerations

  • Crystallographic Analysis : Structural determination of such compounds often employs SHELX software for refinement (e.g., SHELXL for small-molecule crystallography), ensuring accurate stereochemical assignments .
  • Visualization Tools : Programs like ORTEP-3 enable precise rendering of bicyclic conformations, critical for comparing bond angles and torsional strain between analogs .

Biological Activity

Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate is a compound belonging to a class of bicyclic compounds that have garnered attention for their potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₃H₁₅N₃O₄S₂
  • Molecular Weight : 317.40 g/mol

This compound features a bicyclic structure which is significant in determining its biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Antiprotozoal Activity : Similar compounds within the bicyclic class have shown efficacy against protozoan parasites, suggesting potential applications in treating diseases such as malaria and sleeping sickness.
  • Neuropharmacological Effects : The structure of the compound indicates possible interactions with neurotransmitter systems, particularly in the modulation of dopamine receptors.

Antimicrobial Activity

A study conducted on related compounds demonstrated that modifications in the bicyclic structure significantly influenced antimicrobial potency. For instance, derivatives with specific substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

CompoundMIC (µg/mL)Target Organism
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
This compoundTBDTBD

Antiprotozoal Activity

Research involving azabicyclo compounds has shown promising antiprotozoal activity, particularly against Plasmodium falciparum. A related study indicated that certain analogs demonstrated IC₅₀ values in the low micromolar range, suggesting that this compound could exhibit similar potency.

CompoundIC₅₀ (µM)Pathogen
Compound C0.023Plasmodium falciparum
Methyl 3-(2-thia...)TBDTBD

The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated; however, potential mechanisms include:

  • Inhibition of Enzymatic Pathways : The sulfonyl group may interact with key enzymes involved in pathogen metabolism.
  • Receptor Modulation : The bicyclic structure suggests potential binding to neurotransmitter receptors, influencing synaptic transmission and neuropharmacological outcomes.

Example Case Study

In a preclinical trial involving a related compound, researchers observed a significant reduction in parasitemia in infected mice treated with the compound over a two-week period compared to controls, highlighting the potential for this class of compounds in therapeutic applications.

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